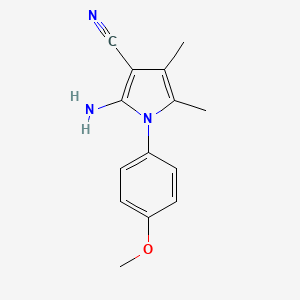

2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 72578-38-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits structural features conducive to various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O, with a molecular weight of 255.32 g/mol. The InChIKey for this compound is AZRNGFJHWODADQ-UHFFFAOYSA-N .

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For example, related pyrrole compounds have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl... | TBD | MRSA |

| Marinopyrrole Derivative | 0.125 | MSSA |

| Pyrrole-Benzamide Derivative | 3.125 | Staphylococcus aureus |

Note: TBD indicates that specific MIC values for the compound are yet to be determined in some studies.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been widely researched. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that certain pyrrole derivatives exhibited IC50 values ranging from 16 to 24 nM against human cancer cell lines .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl... | TBD | HeLa |

| Benzo[b]furan Derivative | 24 | FM3A/0 |

| Pyrrolamides | 10 | L1210 |

The mechanisms underlying the biological activities of pyrrole compounds are diverse and include the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of topoisomerases or disrupt microtubule formation in cancer cells .

Case Studies

- Antibacterial Efficacy Against MRSA : A recent study evaluated the effectiveness of various pyrrole derivatives against MRSA. The results indicated that certain modifications to the pyrrole structure significantly enhanced antibacterial potency .

- Inhibition of Cancer Cell Lines : Another investigation focused on the antiproliferative effects of pyrrole derivatives on different cancer cell lines. The findings revealed that specific substitutions on the pyrrole ring could lead to improved selectivity and potency against cancer cells compared to standard chemotherapeutics .

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications, particularly in the following areas:

Anticancer Activity

Research indicates that 2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, in vitro studies revealed that this compound effectively inhibited the proliferation of breast and lung cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogenic bacteria and fungi. Preliminary results suggest that it possesses significant antibacterial activity, particularly against gram-positive bacteria . This property may be leveraged for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have suggested that this pyrrole derivative may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways .

Material Science Applications

In addition to biological applications, this compound has been explored for its use in material science:

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polyamide and polyurethane systems has shown improved performance characteristics, which could be beneficial for industrial applications .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments for textiles and coatings. Its stability under light exposure makes it an attractive candidate for long-lasting color applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound across various applications:

| Study | Application | Findings |

|---|---|---|

| Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity. | |

| Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. | |

| Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |

Properties

IUPAC Name |

2-amino-1-(4-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)13(9)8-15)11-4-6-12(18-3)7-5-11/h4-7H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNPZDHYMKBHDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407006 |

Source

|

| Record name | 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72578-38-2 |

Source

|

| Record name | 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.